molecular formula C12H21NO5 B1473352 Methyl 5-[(tert-butoxycarbonylamino)methyl]tetrahydrofuran-2-carboxylate CAS No. 840540-58-1

Methyl 5-[(tert-butoxycarbonylamino)methyl]tetrahydrofuran-2-carboxylate

Cat. No. B1473352
CAS RN: 840540-58-1
M. Wt: 259.3 g/mol
InChI Key: KOYDSWZQFFQEEE-UHFFFAOYSA-N
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Description

“Methyl 5-[(tert-butoxycarbonylamino)methyl]tetrahydrofuran-2-carboxylate” is a chemical compound with the CAS Number: 840540-58-1 . Its IUPAC name is methyl 2,5-anhydro-6-[(tert-butoxycarbonyl)amino]-3,4,6-trideoxyhexonate . It is widely used in scientific research, with diverse applications ranging from drug synthesis to polymer chemistry.


Molecular Structure Analysis

The molecular weight of this compound is 259.3 . The InChI code is 1S/C12H21NO5/c1-12(2,3)18-11(15)13-7-8-5-6-9(17-8)10(14)16-4/h8-9H,5-7H2,1-4H3,(H,13,15) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Peptide Synthesis

Methyl 5-[(tert-butoxycarbonylamino)methyl]tetrahydrofuran-2-carboxylate: is used in the synthesis of peptides. The tert-butoxycarbonyl (Boc) group serves as a protective group for amino acids during the synthesis process. It prevents unwanted side reactions and can be removed under mild acidic conditions without affecting the peptide chain .

Medicinal Chemistry

In medicinal chemistry, this compound is utilized for the preparation of drug candidates. Its protected amino group allows for selective reactions, which is crucial in the development of complex molecules with potential pharmacological activities .

Material Science

The compound finds applications in material science, particularly in the synthesis of polymers with specific functionalities. The Boc-protected amino group can be used to introduce nitrogen-containing side chains into polymers, which can alter their physical properties .

Chemical Synthesis

This compound is a valuable reagent in chemical synthesis. It can act as an intermediate in the preparation of various organic compounds. Its reactivity can be finely tuned by the presence of the Boc group, making it a versatile building block .

Chromatography

In chromatography, Methyl 5-[(tert-butoxycarbonylamino)methyl]tetrahydrofuran-2-carboxylate can be used to modify silica surfaces. This modification can improve the separation of compounds in liquid chromatography by providing a unique stationary phase .

Analytical Chemistry

Analytical chemists use this compound to create reference standards and calibration solutions. These are essential for ensuring the accuracy and precision of analytical methods, such as mass spectrometry .

Bioconjugation

The compound is also employed in bioconjugation techniques. It can be used to attach biomolecules to various surfaces or to each other, which is important in the development of biosensors and diagnostic assays .

Advanced Battery Science

Lastly, in the field of advanced battery science, this compound can contribute to the development of electrolytes or as a component in the synthesis of battery materials. Its structural features may help in creating more efficient energy storage systems .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335 , indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Precautionary statements include P261, P280, P301, P302, P305, P312, P338, P351, P352 , advising to avoid breathing dust/fume/gas/mist/vapours/spray, wear protective gloves/protective clothing/eye protection/face protection, IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell, IF ON SKIN: Wash with plenty of soap and water, IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

properties

IUPAC Name

methyl 5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]oxolane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-12(2,3)18-11(15)13-7-8-5-6-9(17-8)10(14)16-4/h8-9H,5-7H2,1-4H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOYDSWZQFFQEEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCC(O1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-[(tert-butoxycarbonylamino)methyl]tetrahydrofuran-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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